1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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Overview
Description
1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3-Chlorophenyl Group: This step involves the nucleophilic substitution of a halogenated aromatic compound with the piperazine derivative.
Attachment of the Pyrrolidin-2-one Moiety: This can be achieved through acylation reactions using appropriate acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated aromatic compounds with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Shares the piperazine core but lacks the pyrrolidin-2-one moiety.
4-(3-Methylbutanoyl)piperazine: Similar structure but without the 3-chlorophenyl group.
Pyrrolidin-2-one derivatives: Compounds with similar pyrrolidin-2-one moieties but different substituents.
Uniqueness
1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs.
Biological Activity
The compound 1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic derivative that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrrolidinone core substituted with a chlorophenyl group and a piperazine moiety, which are known to influence its biological properties. The presence of the 3-chlorophenyl and 3-methylbutanoyl groups may enhance its lipophilicity and receptor binding affinity.
Research indicates that this compound may exhibit activity through several mechanisms:
- Receptor Modulation : It has been shown to interact with various receptors, including serotonin and dopamine receptors, which are critical in the modulation of mood and behavior.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these neurotransmitters in the synaptic cleft.
Antidepressant Activity
A study conducted by researchers at Virginia Commonwealth University explored the antidepressant-like effects of similar compounds. The findings suggest that derivatives with a piperazine structure can exhibit significant antidepressant activity in animal models, potentially through serotonergic pathways .
Anti-inflammatory Properties
Another aspect of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines in vitro, indicating a possible therapeutic role in inflammatory diseases.
Case Studies
- Case Study on Antidepressant Effects :
- Study on Anti-inflammatory Activity :
Data Tables
Biological Activity | Mechanism | Reference |
---|---|---|
Antidepressant | Serotonin receptor modulation | |
Anti-inflammatory | Inhibition of cytokine release |
Research Findings
Recent studies have highlighted the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound:
- Pharmacokinetics : Understanding how this compound is metabolized and excreted will be crucial for determining appropriate dosing regimens.
- Toxicology : Safety profiles need to be established through comprehensive toxicity studies to assess any adverse effects associated with long-term use.
Properties
Molecular Formula |
C20H26ClN3O3 |
---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-[4-(3-methylbutanoyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H26ClN3O3/c1-14(2)10-18(25)22-6-8-23(9-7-22)20(27)15-11-19(26)24(13-15)17-5-3-4-16(21)12-17/h3-5,12,14-15H,6-11,13H2,1-2H3 |
InChI Key |
BGHKVGPPUPTKPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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